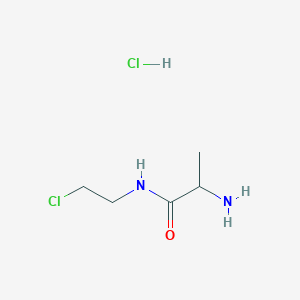
2-amino-N-(2-chloroethyl)propanamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N-(2-chloroethyl)propanamide;hydrochloride is a chemical compound with the molecular formula C5H12Cl2N2O It is commonly used in various scientific research applications due to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(2-chloroethyl)propanamide;hydrochloride typically involves the reaction of 2-amino propanamide with 2-chloroethylamine hydrochloride under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-N-(2-chloroethyl)propanamide;hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloroethyl group.
Oxidation and Reduction Reactions: The amino group in the compound can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield corresponding amides and amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are applied.
Major Products Formed
The major products formed from these reactions include substituted amides, amines, and other derivatives depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-amino-N-(2-chloroethyl)propanamide;hydrochloride has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used in the synthesis of various pharmaceutical agents and intermediates.
Biological Research: It is employed in studies related to enzyme inhibition, protein modification, and other biochemical processes.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-amino-N-(2-chloroethyl)propanamide;hydrochloride involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to modifications in their structure and function. This reactivity makes the compound useful in studying enzyme mechanisms and protein interactions .
Comparación Con Compuestos Similares
Similar Compounds
- 2-amino-N-(2,2,2-trifluoroethyl)propanamide;hydrochloride
- 2-amino-N-ethylpropanamide
- 2-amino-3-(1H-indol-3-yl)propanamide
Uniqueness
2-amino-N-(2-chloroethyl)propanamide;hydrochloride is unique due to the presence of the chloroethyl group, which imparts distinct reactivity and chemical properties. This makes it particularly valuable in applications requiring specific covalent modifications of biomolecules .
Propiedades
Número CAS |
91159-31-8 |
|---|---|
Fórmula molecular |
C5H12Cl2N2O |
Peso molecular |
187.06 g/mol |
Nombre IUPAC |
2-amino-N-(2-chloroethyl)propanamide;hydrochloride |
InChI |
InChI=1S/C5H11ClN2O.ClH/c1-4(7)5(9)8-3-2-6;/h4H,2-3,7H2,1H3,(H,8,9);1H |
Clave InChI |
NUAQSMADEISQBH-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NCCCl)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-prop-1-en-2-ylphenyl)methyl]acetamide](/img/structure/B13783373.png)
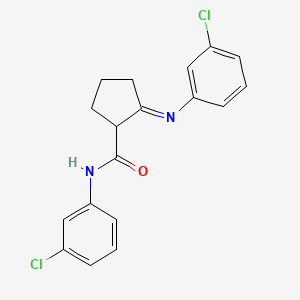
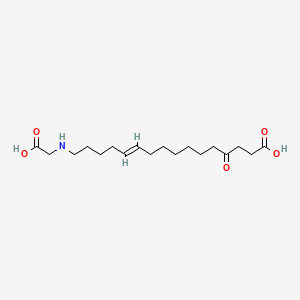
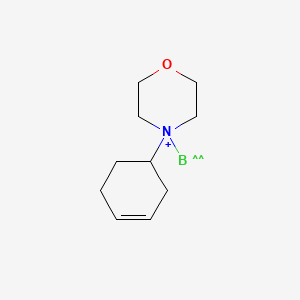
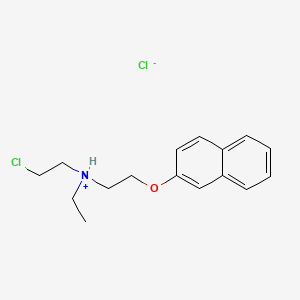
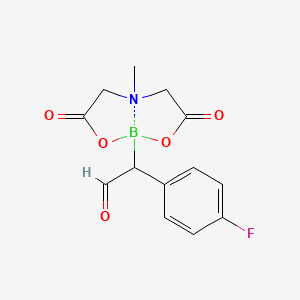
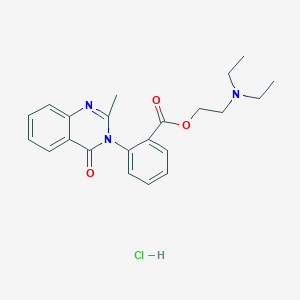
![(E)-3-[2-[(4-chlorophenyl)sulfonylamino]pyrimidin-5-yl]prop-2-enoic acid](/img/structure/B13783438.png)
![Benzenesulfonic acid, 2-amino-4-[(3-chlorobenzoyl)amino]-, monosodium salt](/img/structure/B13783444.png)
![4,6-Bis[[4-(phenylamino)phenyl]azo]resorcinol](/img/structure/B13783454.png)
![Ethyl 2-[bis(benzenesulfonyl)amino]acetate](/img/structure/B13783458.png)
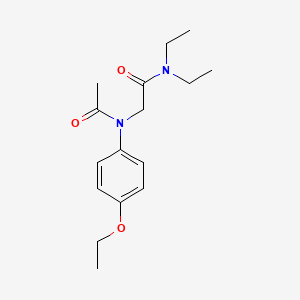
![9,10-Anthracenedione, 1-[(7-chloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-b]quinazolin-3-yl)azo]-](/img/structure/B13783463.png)
![Cyclopenta[b]thiopyran](/img/structure/B13783471.png)
